REACTION_CXSMILES
|
[C:1](O)(=O)[CH3:2].C[SiH](C)C.[C:9]([BH3-])#N.[Na+].Cl.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH:15]1[C:20]([NH2:22])=[O:21]>CO>[CH:2]1([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH:15]2[C:20]([NH2:22])=[O:21])[CH2:1][CH2:9]1 |f:2.3,4.5|
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[SiH](C)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C(COCC1)C(=O)N
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed 3 times with an aqueous solution of NaOH (1N) (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(COCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |